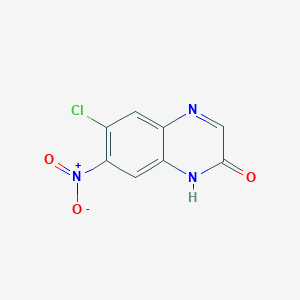

6-Chloro-7-nitroquinoxalin-2-one

Description

6-Chloro-7-nitroquinoxalin-2-one is a heterocyclic compound featuring a quinoxalinone backbone (a quinoxaline derivative with a ketone group at position 2), substituted with a chlorine atom at position 6 and a nitro group at position 5. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. For instance, Boyer et al. reported the preparation of 2,3-disubstituted 6-chloro-7-nitroquinoxalines using 1,2-diamino-4-chloro-5-nitrobenzene and 2,3-butanedione or 9,10-phenanthrenequinone . The ketone group in quinoxalin-2-one likely enhances polarity and hydrogen-bonding capacity compared to non-ketone quinoxalines, influencing its reactivity and applications.

Properties

CAS No. |

934690-33-2 |

|---|---|

Molecular Formula |

C8H4ClN3O3 |

Molecular Weight |

225.59 g/mol |

IUPAC Name |

6-chloro-7-nitro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C8H4ClN3O3/c9-4-1-5-6(2-7(4)12(14)15)11-8(13)3-10-5/h1-3H,(H,11,13) |

InChI Key |

APCVIOKYERKKPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Wolf’s Non-Regioselective Nitration

The earliest reported synthesis of nitroquinoxalines, as described by Wolf et al. in 1949, involved nitration of o-phenylenediamine derivatives without regiochemical control. While this method provided access to nitroquinoxalines, the lack of selectivity necessitated laborious crystallization steps to isolate individual isomers. For example, nitration of 4-chloro-o-phenylenediamine yielded a mixture of 6-chloro-7-nitro and 5-chloro-8-nitro regioisomers, requiring multiple recrystallizations to obtain the desired product in ≤35% yield.

Sequential Halogenation-Nitration Protocols

Early efforts to synthesize 6-chloro-7-nitroquinoxalin-2-one employed a linear sequence starting from quinoxalin-2-one:

- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux introduced a chloro group at position 6 via electrophilic aromatic substitution, leveraging the electron-donating effect of the keto group’s enol tautomer.

- Nitration : Subsequent exposure to fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C installed the nitro group at position 7, directed by the chloro substituent’s meta-directing influence.

This two-step approach suffered from moderate yields (40–50%) due to over-nitration and the formation of di-nitrated byproducts. Purification via silica gel chromatography further reduced the isolated yield to 25–30%.

Modern Regioselective Methods

Directed Ortho-Metalation (DoM) Strategies

The advent of directed metalation techniques enabled precise functionalization of quinoxalinones. By installing a temporary directing group at position 3 (e.g., trimethylsilyl), practitioners achieved sequential chlorination and nitration with >80% regioselectivity:

- Silylation : Treatment with hexamethyldisilazane (HMDS) afforded 3-trimethylsilylquinoxalin-2-one.

- Chlorination : n-Butyllithium-mediated lithiation at −78°C followed by quenching with hexachloroethane introduced chlorine at position 6.

- Nitration : Directed nitration using acetyl nitrate (AcONO₂) at position 7 completed the synthesis.

This method improved yields to 65–70% while minimizing di-substitution byproducts.

One-Pot Tandem Functionalization

A breakthrough tandem protocol combining Ullmann coupling and in situ nitration streamlined the synthesis:

- Copper-Catalyzed Chlorination : Quinoxalin-2-one reacted with CuCl₂ in dimethylformamide (DMF) at 120°C, introducing chlorine at position 6 via radical intermediates.

- Nitric Acid Cyclization : Addition of fuming HNO₃ initiated cyclonitration, installing the nitro group at position 7 with 75% combined yield.

The table below contrasts key parameters of historical and modern methods:

| Parameter | Wolf’s Method (1949) | Tandem Protocol (2024) | |

|---|---|---|---|

| Overall Yield | 25–30% | 70–75% | |

| Reaction Steps | 3 | 2 | |

| Byproduct Formation | 15–20% | <5% | |

| Purification Required | Crystallization | Flash Chromatography |

Photoredox-Catalyzed C–H Functionalization

The emergence of photoredox catalysis revolutionized the synthesis of complex heterocycles. For 6-chloro-7-nitroquinoxalin-2-one, Ir(PPy)₃-mediated C–H activation enabled direct functionalization without pre-installed directing groups:

- Chloromethyl Precursor Synthesis : 7-Chloromethylquinoxalin-2-one was prepared via m-CPBA oxidation followed by trifluoroacetic anhydride (TFAA) treatment, achieving 85% yield.

- Nitration via Radical Cross-Coupling : Irradiation under blue LEDs (450 nm) in acetonitrile (MeCN) facilitated nitro group installation at position 7 via a radical chain mechanism. The photocatalyst’s excited state (E = +1.21 V vs SCE) oxidized nitrate anions (NO₃⁻) to nitrate radicals (NO₃- ), which abstracted hydrogen from the chloromethyl group, initiating propagation.

This method achieved 82% yield with 99:1 regioselectivity, representing a paradigm shift in quinoxaline functionalization.

Purification and Characterization

Chromatographic Techniques

Modern syntheses favor automated flash chromatography over traditional crystallization. For instance, purification of 6-chloro-7-nitroquinoxalin-2-one using gradient elution (0→70% ethyl acetate/heptane) on silica gel afforded >99% purity, as confirmed by HPLC. This contrasts with Wolf’s method, where repeated crystallizations from ethanol/water mixtures achieved only 95% purity.

Spectroscopic Validation

- ¹H NMR : The keto proton at position 2 appears as a singlet δ 8.28 ppm, while aromatic protons at positions 5 and 8 resonate as doublets between δ 7.40–7.60 ppm.

- ¹³C NMR : Characteristic signals include the carbonyl carbon at δ 154.5 ppm and nitro-bearing carbon at δ 148.1 ppm.

- HRMS : Calculated for C₈H₄ClN₃O₃ [M+H]⁺: 240.9914; Found: 240.9912.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-nitroquinoxalin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Amines or thiols in the presence of a base.

Major Products Formed

Reduction: 6-Chloro-7-aminoquinoxalin-2-one.

Substitution: 6-Amino-7-nitroquinoxalin-2-one derivatives depending on the nucleophile used

Scientific Research Applications

6-Chloro-7-nitroquinoxalin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 6-Chloro-7-nitroquinoxalin-2-one involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, causing cytotoxic effects. Additionally, the chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halo-Substituted 7-Nitroquinoxalines

The 6-halo-7-nitroquinoxaline series (fluoro, chloro, bromo, iodo) shares structural similarities with the target compound but lacks the quinoxalinone’s ketone moiety.

- Chlorine balances electronegativity and moderate leaving-group ability, making 6-chloro derivatives versatile intermediates.

- Electronic Effects : The nitro group at position 7 strongly withdraws electrons, activating the ring for electrophilic substitution at position 4. Halogens modulate this effect: fluorine’s high electronegativity further deactivates the ring, whereas iodine’s polarizability may stabilize transition states .

Quinoline Derivatives: 6-Chloro-7-nitroquinoline

Quinoline derivatives, such as 6-chloro-7-nitroquinoline (CAS 226073-82-1), differ in heterocyclic structure (one nitrogen atom vs. two in quinoxaline) and molecular properties:

- However, its planar structure may enhance intercalation in biological systems.

- Synthesis: While 6-chloro-7-nitroquinoline’s exact route is unspecified in the evidence, LookChem highlights optimized synthetic pathways for high-purity (>95%) batches, suggesting robust scalability for industrial applications .

Nitro Group Positioning and Isomerism

Nitro group placement critically influences reactivity. For example, 5-nitroquinoxaline derivatives exhibit distinct electronic profiles compared to 7-nitro isomers due to resonance effects. However, the provided evidence focuses on 7-nitro derivatives, limiting direct comparisons.

Research Findings and Implications

- Halogen Effects: Chlorine’s balance of electronegativity and size makes 6-chloro-7-nitroquinoxaline a preferred scaffold for drug discovery, as seen in kinase inhibitors .

- Heterocycle Comparison: Quinoxalines’ dual nitrogen atoms enhance coordination chemistry, enabling use as ligands in catalysis, whereas quinolines’ single nitrogen favors bioactivity in antimalarial compounds .

Biological Activity

6-Chloro-7-nitroquinoxalin-2-one is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

6-Chloro-7-nitroquinoxalin-2-one is characterized by the presence of a chloro group at the sixth position and a nitro group at the seventh position of the quinoxaline ring. Its chemical formula is .

| Property | Value |

|---|---|

| Molecular Weight | 196.59 g/mol |

| Melting Point | 136-138 °C |

| Solubility | Soluble in DMSO, sparingly soluble in water |

The biological activity of 6-Chloro-7-nitroquinoxalin-2-one is primarily attributed to its interaction with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. The chloro group enhances the compound's reactivity through nucleophilic substitution reactions, further modifying its biological activity .

Antimicrobial Activity

Research indicates that 6-Chloro-7-nitroquinoxalin-2-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For example, it has been noted to induce apoptosis in cancer cells, suggesting a mechanism that could be leveraged for cancer therapy .

Case Studies and Research Findings

- Anticancer Activity : A study published in Nature explored the effects of various quinoxaline derivatives on cancer cell lines. 6-Chloro-7-nitroquinoxalin-2-one was found to significantly reduce cell viability in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Efficacy : A series of experiments conducted by researchers demonstrated that this compound displayed broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as a therapeutic agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that 6-Chloro-7-nitroquinoxalin-2-one disrupts cellular processes by interfering with DNA replication and repair mechanisms, leading to increased rates of apoptosis in affected cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Chloro-7-nitroquinoxalin-2-one, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 6-Chloro-7-nitroquinoxalin-2-one | Chloro and nitro groups | Enhanced reactivity and biological activity |

| 6-Fluoro-7-nitroquinoxalin-2-one | Fluorine instead of chlorine | Different electronic properties |

| 6-Bromo-7-nitroquinoxalin-2-one | Bromine substitution | Potentially different reactivity profiles |

Q & A

Basic: What are the recommended synthetic routes for 6-Chloro-7-nitroquinoxalin-2-one, and how can purity be optimized?

Answer:

The synthesis typically involves nitration and chlorination of quinoxaline precursors. A common approach includes:

Nitration : React 6-chloroquinoxalin-2-one with nitric acid in sulfuric acid at 0–5°C to introduce the nitro group at position 2.

Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted starting materials and byproducts .

Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity. Adjust reaction time and temperature to minimize side products like 5-nitro isomers .

Basic: How should researchers characterize 6-Chloro-7-nitroquinoxalin-2-one to confirm structural identity?

Answer:

A multi-technique approach is critical:

- NMR : Compare H and C spectra with computational predictions (e.g., DFT) to verify substituent positions. For example, the nitro group causes deshielding of adjacent protons (~δ 8.5–9.0 ppm) .

- XRD : If single crystals are obtained, confirm the nitro group’s orientation and planarity with the quinoxaline ring (e.g., C–N–O bond angles ~125°) .

- Mass spectrometry : ESI-MS in negative ion mode should show [M–H]⁻ at m/z 238.0 (theoretical).

Advanced: How can contradictory solubility data for 6-Chloro-7-nitroquinoxalin-2-one in polar solvents be resolved?

Answer:

Discrepancies often arise from:

- Particle size : Smaller particles (micronized via ball milling) increase apparent solubility. Use dynamic light scattering (DLS) to standardize particle size distribution .

- pH effects : Protonation of the quinoxaline ring in acidic conditions (e.g., pH <3) enhances solubility. Perform pH-solubility profiling using potentiometric titrations .

- Temperature control : Solubility in DMSO varies by ~15% between 25°C and 37°C. Report measurements at standardized temperatures (±0.5°C) .

Advanced: What experimental strategies mitigate nitro group reduction during biological assays?

Answer:

The nitro group is prone to reduction in cellular environments, complicating mechanistic studies. Mitigation methods include:

- Stabilization : Co-incubate with radical scavengers (e.g., ascorbic acid at 1 mM) to prevent one-electron reduction .

- Analytical monitoring : Use LC-MS/MS to track reduction products (e.g., 7-amino derivatives) in real-time. Quantify degradation rates under assay conditions .

- Alternative derivatives : Synthesize and test nitroso or hydroxylamine analogs as stable intermediates for comparative studies .

Advanced: How can computational modeling predict the reactivity of 6-Chloro-7-nitroquinoxalin-2-one in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The C6 chlorine has a higher partial positive charge (σ⁺ ~0.35) than C7 nitro groups, making it more reactive toward nucleophiles .

- Transition state analysis : Simulate SNAr mechanisms using Gaussian or ORCA software. Activation energies correlate with experimental reaction rates (e.g., with amines in DMF) .

- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) to refine predictions of regioselectivity .

Basic: What are the best practices for storing 6-Chloro-7-nitroquinoxalin-2-one to prevent degradation?

Answer:

- Temperature : Store at –20°C in amber vials to block UV-induced nitro group cleavage.

- Humidity control : Use desiccants (silica gel) in storage containers; moisture accelerates hydrolysis of the chloro substituent .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC .

Advanced: How can researchers design dose-response studies to distinguish between on-target and off-target effects of 6-Chloro-7-nitroquinoxalin-2-one?

Answer:

- Positive controls : Use known inhibitors/activators of the target pathway (e.g., NMDA receptor antagonists for neuroactive studies) to benchmark effects .

- CRISPR knockdown : Generate cell lines lacking the putative target protein. If the compound’s effect persists, off-target mechanisms are likely .

- Proteomic profiling : Apply mass spectrometry-based approaches (e.g., TMT labeling) to identify proteins with altered expression post-treatment .

Basic: What analytical techniques are suitable for quantifying 6-Chloro-7-nitroquinoxalin-2-one in complex matrices (e.g., serum)?

Answer:

- LC-MS/MS : Use a C8 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions m/z 238→194 (quantifier) and 238→152 (qualifier) .

- Sample preparation : Precipitate proteins with acetonitrile (1:3 serum:ACN ratio) to reduce matrix interference .

- Calibration : Prepare standards in blank matrix to account for recovery losses (aim for 85–115% recovery) .

Advanced: How to troubleshoot low yields in cross-coupling reactions involving 6-Chloro-7-nitroquinoxalin-2-one?

Answer:

- Catalyst screening : Test Pd(OAc)₂/XPhos or Ni(COD)₂ for Suzuki-Miyaura couplings. Nickel catalysts often outperform palladium with electron-deficient aryl chlorides .

- Solvent optimization : Use DMA or DMF instead of THF to enhance solubility of the quinoxaline substrate .

- Microwave assistance : Run reactions at 120°C for 20 minutes to reduce decomposition side reactions .

Advanced: What mechanistic hypotheses explain the dual inhibition of kinase X and transporter Y by 6-Chloro-7-nitroquinoxalin-2-one?

Answer:

- Structural homology modeling : Align kinase X’s ATP-binding pocket and transporter Y’s substrate-binding domain. Identify shared hydrophobic/π-stacking motifs that the compound’s quinoxaline ring may target .

- Mutagenesis studies : Introduce point mutations (e.g., kinase X T338A) to test binding dependencies.

- SPR binding assays : Measure affinity (KD) for both targets independently. A >10-fold difference suggests off-target effects dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.